molecular formula C18H24N4O5S B2747982 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 2034364-20-8

4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No. B2747982
CAS RN: 2034364-20-8
M. Wt: 408.47
InChI Key: AMLGMMLJBRCFPP-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anticancer Activity

Research on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides has demonstrated significant antiproliferative activities against various cancer cell lines. These compounds have been shown to block cell cycle progression in the G(2)/M phase, leading to cytoskeleton disruption and cell death. Their antitumor and antiangiogenic activities have been highlighted as promising for anticancer therapy. For example, compounds have shown potent effects similar to those of known anticancer agents without significant toxicity (Fortin et al., 2011).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Novel compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their ability to inhibit VEGFR-2. These compounds have been tested for their cytotoxic activity against breast cancer cell lines, showing promising results as VEGFR-2 inhibitors and apoptosis inducers. The findings suggest the potential of these compounds in designing new therapeutic agents for cancer treatment (Ghorab et al., 2017).

Antimicrobial and Antifungal Properties

Sulfonamides incorporating structural motifs like 1,3,5-triazines have shown moderate antimicrobial activities. These compounds have been evaluated for their potential as inhibitors of essential enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are linked to various diseases including Alzheimer's and Parkinson's (Lolak et al., 2020).

Photodynamic Therapy Applications

Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown these compounds to have high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications. Their spectroscopic and photophysical properties suggest they could be effective photosensitizers for cancer treatment (Pişkin et al., 2020).

Neuropharmacological Studies

Compounds related to 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide have been investigated for their potential in neuropharmacological applications, including studies on their interactions with cannabinoid receptors and their effects on brain exposure, offering insights into their potential use in treating neuropathic pain and other neurological conditions (Schou et al., 2013).

properties

IUPAC Name

4-tert-butyl-N-[2-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-18(2,3)12-4-6-14(7-5-12)28(26,27)20-9-15(23)21-10-13(11-21)22-16(24)8-19-17(22)25/h4-7,13,20H,8-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGMMLJBRCFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

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